

Benzyl Benzyloxyacetate CAS number and spectral data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl Benzyloxyacetate*

Cat. No.: *B142457*

[Get Quote](#)

Technical Guide: Benzyl Benzyloxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl Benzyloxyacetate**, focusing on its chemical identity, spectral data, and the experimental protocols for its characterization. Given the limited availability of published experimental spectral data for this specific compound, this guide also presents predicted spectral characteristics based on its chemical structure and data from analogous compounds.

Chemical Identity and Properties

Benzyl Benzyloxyacetate, also known as Benzyl 2-(benzyloxy)acetate, is an ester with the chemical formula $C_{16}H_{16}O_3$.^[1] Its unique structure, containing two benzyl groups, makes it a compound of interest in organic synthesis and potentially in the development of new chemical entities.

Property	Value	Reference
CAS Number	30379-54-5	[1] [2] [3] [4]
Molecular Formula	C ₁₆ H ₁₆ O ₃	[1] [2]
Molecular Weight	256.2964 g/mol	[1]
Synonyms	Benzyl 2-(benzyloxy)acetate, 2-(Phenylmethoxy)acetic acid phenylmethyl ester, NSC 153413	[2]

Spectral Data

As of the latest literature review, comprehensive experimental spectral data for **Benzyl Benzyloxyacetate** is not readily available in public spectral databases. Therefore, this section provides predicted spectral data based on the known chemical shifts and absorption frequencies of its constituent functional groups, supported by data from structurally similar compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of **Benzyl Benzyloxyacetate** in a solvent like CDCl₃ would exhibit signals corresponding to the distinct proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.35	Multiplet	10H	Aromatic protons (C ₆ H ₅) of both benzyl groups
~ 5.20	Singlet	2H	Methylene protons of the benzyl ester group (O-CH ₂ -Ph)
~ 4.65	Singlet	2H	Methylene protons of the benzyloxy group (Ph-CH ₂ -O)
~ 4.15	Singlet	2H	Methylene protons of the acetate group (-O-CH ₂ -C=O)

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment.

Chemical Shift (δ , ppm)	Assignment
~ 170	Carbonyl carbon (C=O) of the ester
~ 137	Quaternary aromatic carbon of the benzyloxy group
~ 135	Quaternary aromatic carbon of the benzyl ester group
~ 128.7	Aromatic CH carbons
~ 128.5	Aromatic CH carbons
~ 128.1	Aromatic CH carbons
~ 73	Methylene carbon of the benzyloxy group (Ph-CH ₂ -O)
~ 68	Methylene carbon of the acetate group (-O-CH ₂ -C=O)
~ 67	Methylene carbon of the benzyl ester group (O-CH ₂ -Ph)

Predicted Infrared (IR) Spectral Data

The IR spectrum of **Benzyl Benzyloxyacetate** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
3000-2850	Medium	Aliphatic C-H stretch
~ 1750	Strong	C=O stretch of the ester
1600, 1495, 1450	Medium-Weak	Aromatic C=C bending
~ 1200	Strong	C-O stretch of the ester
~ 1100	Strong	C-O stretch of the ether

Predicted Mass Spectrometry (MS) Data

The mass spectrum of **Benzyl Benzyloxyacetate** under electron ionization (EI) is expected to show fragmentation patterns characteristic of benzyl esters and ethers.

m/z	Ion
256	[M] ⁺ (Molecular ion)
165	[M - C ₇ H ₇ O] ⁺
107	[C ₇ H ₇ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a liquid organic compound such as **Benzyl Benzyloxyacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

- Sample Preparation: Dissolve approximately 10 mg of the purified **Benzyl Benzyloxyacetate** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.^[5] Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube into the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.
- Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard parameters for acquisition can be used, with adjustments to the number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C spectrum.^[6]

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Data Analysis: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.[\[5\]](#) Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.[\[7\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

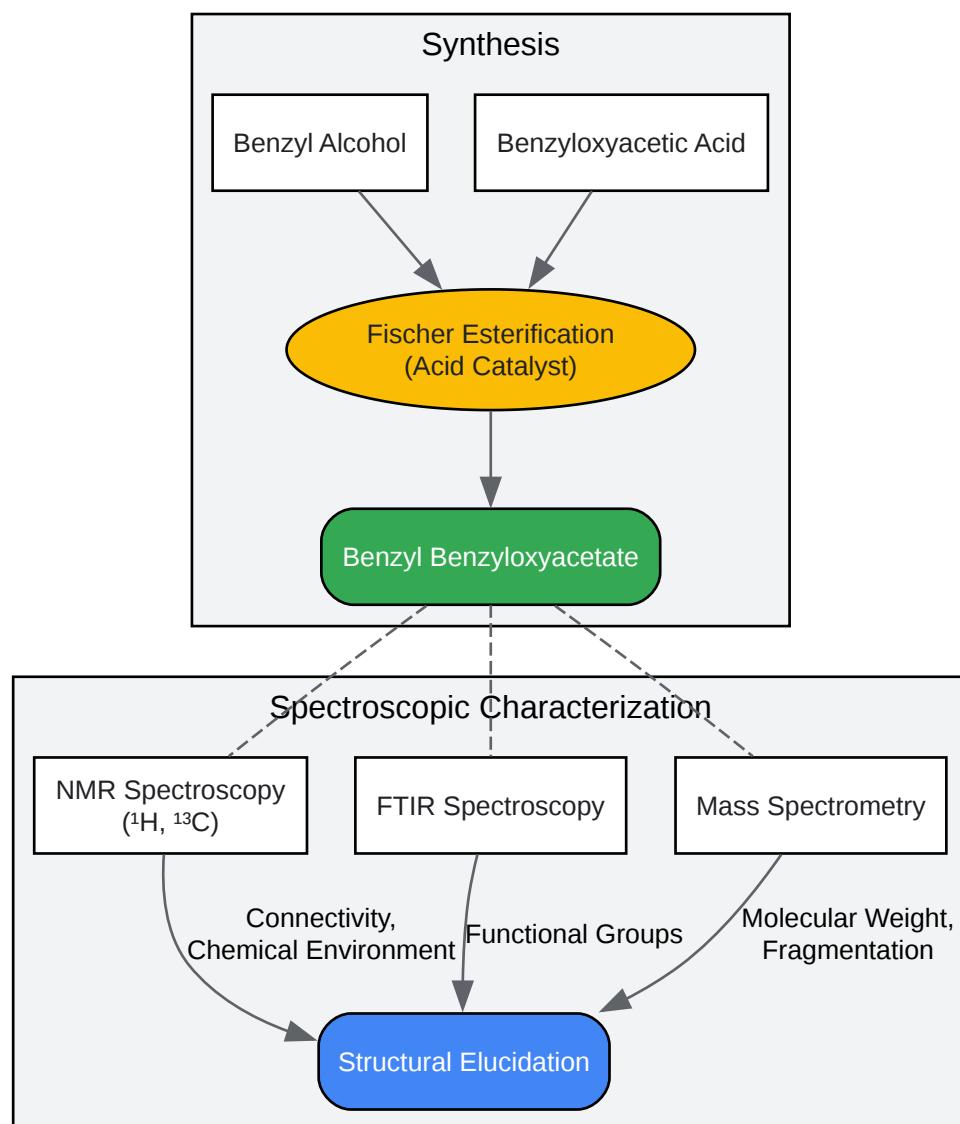
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Setup: Perform a background scan with a clean and empty ATR crystal to account for atmospheric and instrumental interferences.[\[8\]](#)
- Sample Application: Place a small drop of neat **Benzyl Benzyloxyacetate** directly onto the ATR crystal.[\[9\]](#)[\[10\]](#)
- Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans to improve the signal-to-noise ratio.[\[11\]](#)
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, aromatic C-H).[\[11\]](#)

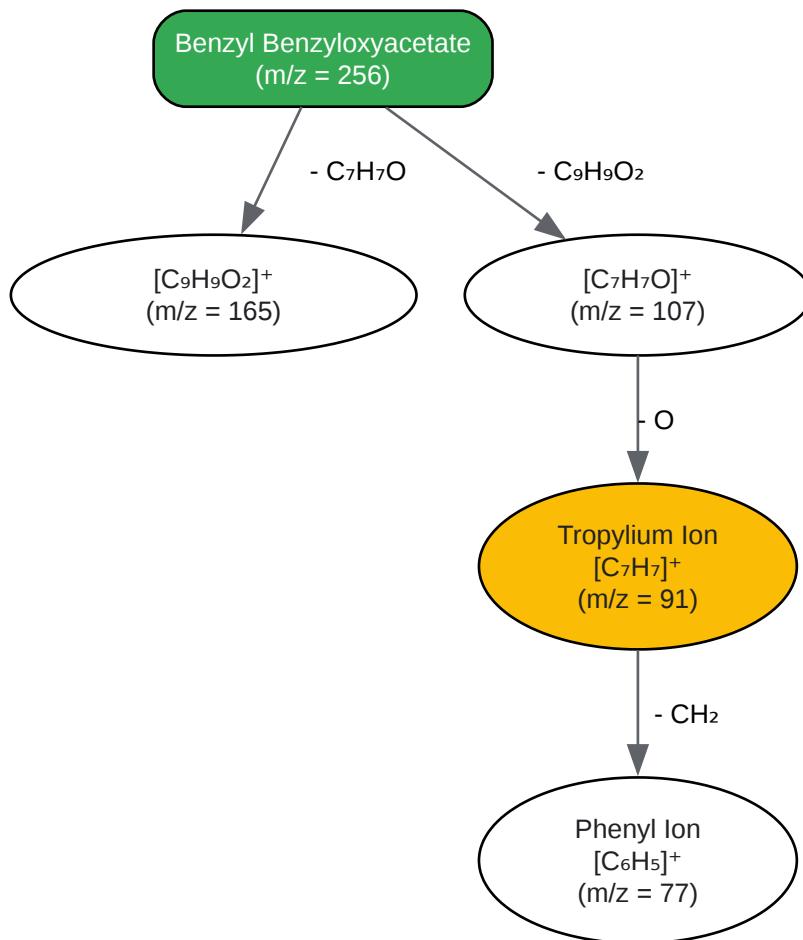
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.


Logical Relationships and Workflows

The following diagrams illustrate key relationships and workflows relevant to the study of **Benzyl Benzyloxyacetate**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Spectroscopic Characterization Workflow.

[Click to download full resolution via product page](#)

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aablocks.com [aablocks.com]
- 2. benzyl acetate suppliers USA [americanchemicalsuppliers.com]
- 3. Benzyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzyl Benzyloxyacetate,30379-54-5-Amadis Chemical [amadischem.com]

- 5. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 6. rsc.org [rsc.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Benzyl Benzyloxyacetate CAS number and spectral data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142457#benzyl-benzyloxyacetate-cas-number-and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com